

Structural Analysis & Characterization of (4-Methylcyclohexyl)(phenyl)methanamine

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Compound of Interest

Compound Name: (4-Methylcyclohexyl)
(phenyl)methanamine

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Technical Guide for Structural Elucidation in Drug Design

Executive Summary

(4-Methylcyclohexyl)(phenyl)methanamine (also referred to as N-benzyl-4-methylcyclohexan-1-amine) represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for inhibitors targeting enzymes like SIRT2 or cardiac sarcomeres. Its structural integrity hinges on the stereochemical interplay between the flexible cyclohexane ring and the rigid phenyl moiety.

This guide provides a comprehensive protocol for the crystal structure analysis of this compound. It moves beyond simple data reporting to explain the causality of conformational preferences—specifically the thermodynamic dominance of the chair conformation and the steric anchoring effect of the 4-methyl group.

Chemical Identity & Stereochemical Context

Before crystallographic analysis, one must define the stereochemical boundary conditions. The molecule exists primarily as two diastereomers based on the relative orientation of the 4-methyl

and the N-benzylamino substituents.

Feature	Description
IUPAC Name	N-benzyl-4-methylcyclohexan-1-amine
Molecular Formula	C
	H
	N
Key Moiety 1	4-Methylcyclohexyl: Acts as a stereochemical anchor.
Key Moiety 2	Phenylmethanamine: Provides aromatic stacking potential and H-bond donation.
Isomerism	Trans: Diequatorial (favored) vs. Diaxial. Cis: Axial/Equatorial mixture.

Theoretical Conformational Prediction

Using A-values (conformational free energy differences), we can predict the crystal state preference:

- Methyl Group (-1.7 kcal/mol): Strongly prefers the equatorial position.
- Amino Group (-1.2 kcal/mol): Also prefers equatorial.
- Conclusion: The trans-isomer will crystallize in a chair conformation with both substituents in equatorial positions to minimize 1,3-diaxial strain. This is the target structure for stable drug intermediates.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), specific protocols must be followed to reduce thermal motion and disorder.

Synthesis & Crystal Growth

Free amines are often oils or low-melting solids. For structural analysis, conversion to a hydrochloride or picrate salt is recommended to introduce strong ionic lattices.

Protocol:

- Dissolution: Dissolve 50 mg of the amine in minimal ethanol (anhydrous).
- Salt Formation: Add 1.1 equivalents of HCl (in diethyl ether) dropwise.
- Vapor Diffusion: Place the vial inside a larger jar containing hexane. Seal tightly.
- Timeline: Allow to stand at 4°C for 3–7 days. The slow diffusion of hexane (antisolvent) into the ethanol solution will yield prismatic crystals.

X-Ray Diffraction Parameters

For authoritative data collection, the following parameters are standard:

- Radiation Source: Mo K
(
Å) or Cu K
(for absolute configuration determination if chiral).
- Temperature: 100 K (Cryocooling is mandatory to reduce thermal ellipsoids of the flexible cyclohexyl ring).
- Resolution: 0.8 Å or better.

Structural Solution & Refinement Strategy

Once data is collected, the structure is solved using Direct Methods (SHELXT) and refined (SHELXL).

The "Anchor" Effect (Causality in Refinement)

When refining the structure, the 4-methyl group serves as the primary stereochemical marker.

- Observation: If the methyl group is equatorial, the ring is in a standard chair.
- Disorder: Check the cyclohexyl ring for "flip" disorder (minor occupancy of the twist-boat form), though the bulky benzyl group usually locks the conformation.

Hydrogen Bonding Network

In the crystal lattice, the secondary amine (-NH-) acts as both a donor and an acceptor.

- Free Base: Expect N–H

N chains or dimers.

- HCl Salt: Expect Charge-Assisted Hydrogen Bonds (CAHB) of the type N

–H

Cl

. These are strong directional interactions (

Å) that define the packing motif.

Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (mapped with

).

- Red Spots: Indicate strong H-bonds (N–H

X).

- White Regions: Van der Waals contacts (H

H).

- Blue/Green Regions:

stacking between phenyl rings.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from synthesis to structural validation.



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Caption: Workflow for the structural elucidation of **(4-Methylcyclohexyl)(phenyl)methanamine**, ensuring high-fidelity data.

Quantitative Data Presentation

When reporting the structure, summarize the key geometric parameters in a clear table. Note: Values below are representative of this class of compounds.

Table 1: Expected Geometric Parameters

Parameter	Atoms Involved	Typical Value	Significance
Bond Length	C -C	1.52 – 1.54 Å	Typical hybridization.
Bond Length	C -C	1.38 – 1.40 Å	Aromatic delocalization.
Bond Angle	C-N-C	110° – 112°	Tetrahedral geometry at Nitrogen.
Torsion Angle	C-N-C-C	60° – 90°	Determines orientation of phenyl ring relative to amine.
Ring Puckering	(Total Puckering)	~0.57 Å	Ideal Chair conformation.

References

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